Lissoclinamide 6

Description

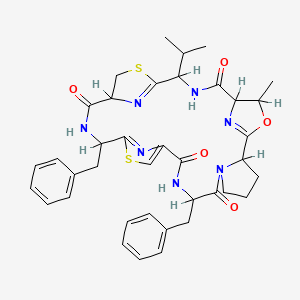

Structure

2D Structure

Properties

CAS No. |

126452-98-0 |

|---|---|

Molecular Formula |

C7H13N3O2 |

IUPAC Name |

8,15-dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),21(29)-tetraene-7,10,17,24-tetrone |

InChI |

InChI=1S/C38H43N7O5S2/c1-21(2)30-37-42-28(20-52-37)32(46)39-25(17-23-11-6-4-7-12-23)36-41-27(19-51-36)33(47)40-26(18-24-13-8-5-9-14-24)38(49)45-16-10-15-29(45)35-44-31(22(3)50-35)34(48)43-30/h4-9,11-14,19,21-22,25-26,28-31H,10,15-18,20H2,1-3H3,(H,39,46)(H,40,47)(H,43,48) |

SMILES |

CC1C2C(=O)NC(C3=NC(CS3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=O)N5CCCC5C(=N2)O1)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C |

Origin of Product |

United States |

Origin and Biosynthetic Pathways of Lissoclinamide 6

Isolation Sources and Producing Organisms

Lissoclinamide 6 is not produced by a single organism but is the product of a sophisticated symbiotic relationship between a marine animal and a cyanobacterium.

The primary sources from which this compound and its congeners have been isolated are marine ascidians, commonly known as sea squirts. Specifically, species such as Lissoclinum patella and Lissoclinum bistratum are well-documented hosts. phylogenomics.mefigshare.comnih.gov These sessile, filter-feeding animals are found in tropical marine environments and are known to harbor a rich diversity of symbiotic microbes. While the ascidian provides a protected environment for its microbial partners, it is not the producer of the lissoclinamides. acs.org Instead, the ascidian acts as a host, accumulating the compounds produced by its symbionts.

The true biosynthetic architects of this compound are cyanobacteria of the genus Prochloron. nih.govacs.org These photosynthetic bacteria live in an obligate symbiosis with their ascidian hosts, often found colonizing the cloacal cavities and tunic of the animal. acs.org For many years, the origin of cyclic peptides found in these ascidians was debated. However, genetic and biochemical studies have definitively shown that the biosynthetic machinery for these compounds resides within the genome of the Prochloron symbionts, not the host ascidian. elsevierpure.com This discovery underscores the critical role of microbial symbionts in generating the chemical diversity observed in many marine invertebrates.

Genetic Basis of Cyanobactin Biosynthesis Relevant to this compound

This compound belongs to a class of natural products known as cyanobactins, which are ribosomally synthesized and post-translationally modified peptides (RiPPs). Their production is governed by a dedicated set of genes organized into a biosynthetic gene cluster (BGC).

Genomic investigations into Prochloron have revealed the presence of cyanobactin BGCs. The cluster responsible for the production of lissoclinamides is the pat gene cluster. st-andrews.ac.uknih.gov This same cluster is also responsible for synthesizing the closely related patellamides and ulithiacyclamides. st-andrews.ac.uknih.gov The diversity of the final products arises from variations in the precursor peptide encoded within the cluster. st-andrews.ac.uk Other cyanobactin gene clusters, such as tru (producing trunkamides) and lyn (producing lyngbyabactins), have been identified in other cyanobacteria and showcase the modularity and evolutionary diversity of these biosynthetic pathways. st-andrews.ac.uknih.gov However, the pat cluster is the specific pathway relevant to this compound.

Table 1: Key Cyanobactin Biosynthetic Gene Clusters

| Gene Cluster | Associated Products | Producing Organism (Example) | Key Features |

| pat | Patellamides, Lissoclinamides, Ulithiacyclamides | Prochloron sp. (symbiont of Lissoclinum) | Produces compounds with heterocycles from Cys, Ser, and Thr. nih.gov |

| tru | Trunkamides, Patellins | Prochloron sp. | Produces compounds with heterocycles from Cys and prenylated Ser/Thr. st-andrews.ac.uknih.gov |

| lyn | Aesturamides (Lyngbyabactins) | Lyngbya aestuarii | Contains homologs of all pat genes plus additional domains of unknown function. nih.gov |

Central to the biosynthesis of all cyanobactins is a precursor peptide gene, designated patE in the pat cluster. phylogenomics.meelsevierpure.com This gene encodes a precursor peptide that is the initial substrate for the entire enzymatic cascade. The PatE peptide has a distinct structure, consisting of an N-terminal "leader" sequence and one or more C-terminal "core" peptide sequences. nih.gov The leader sequence is crucial for recognition by the modifying enzymes. elsevierpure.comnih.gov The core peptide is the segment that is ultimately modified and cyclized to become the final natural product. nih.gov

The hypervariability within the core peptide region of the patE gene is the primary source of the structural diversity seen in the patellamide, lissoclinamide, and ulithiacyclamide (B1205845) families. st-andrews.ac.uk A single patE gene can even encode the sequences for multiple different cyclic peptides. phylogenomics.me While the precise amino acid sequence within a patE homolog that codes for this compound has not been explicitly detailed in published research, it is this precursor that dictates the final amino acid composition and sequence of the cyclic peptide.

The transformation of the linear precursor peptide into the complex, cyclic structure of this compound is accomplished by a series of enzymes encoded within the pat gene cluster. This process of Post-Ribosomal Peptide Synthesis (PRPS) involves heterocyclization, proteolytic cleavage, and macrocyclization.

The key enzymatic steps are:

Heterocyclization: The enzyme PatD , an ATP-dependent heterocyclase, is responsible for converting specific cysteine and threonine residues within the core peptide into thiazoline (B8809763) and oxazoline (B21484) rings, respectively. nih.govnih.govnih.gov This is a critical step that installs the characteristic five-membered heterocyclic rings found in lissoclinamides. The mechanism involves the cyclodehydration of these amino acid residues. nih.gov

N-terminal Cleavage: After heterocyclization, the protease PatA recognizes and cleaves the N-terminal leader sequence from the modified precursor peptide. nih.govnih.gov This liberates the N-terminus of the core peptide, which is essential for the subsequent cyclization step.

C-terminal Cleavage and Macrocyclization: The final step is catalyzed by PatG , a large, multi-domain enzyme with dual functions. nih.govnih.gov It acts as a protease to cleave the C-terminus of the core peptide from the remainder of the precursor. Concurrently, its macrocyclase domain catalyzes an N-to-C peptide bond formation, effectively circularizing the peptide to yield the final macrocyclic structure of this compound. nih.gov This remarkable enzymatic reaction proceeds without the need for an external energy source like ATP. nih.gov

Table 2: Enzymes of the pat Gene Cluster and Their Functions

| Gene/Enzyme | Function | Role in this compound Biosynthesis |

| patE | Precursor Peptide | Encodes the linear amino acid sequence that becomes this compound. |

| PatD | Heterocyclase (Cyclodehydratase) | Forms thiazoline and oxazoline rings from cysteine and threonine residues. nih.govnih.gov |

| PatA | N-terminal Protease | Removes the leader sequence from the modified precursor peptide. nih.govnih.gov |

| PatG | C-terminal Protease & Macrocyclase | Excises the modified core peptide and catalyzes the final head-to-tail cyclization. nih.govnih.gov |

Enzymes Involved in Post-Translational Modifications (PRPS pathway)

Mechanistic Insights into Biosynthetic Steps

The biosynthesis of this compound is a highly ordered and efficient process that begins with the ribosomal synthesis of a linear precursor peptide and culminates in a series of intricate post-translational modifications.

Ribosomal Synthesis of Precursor Peptides

The journey to this compound begins at the ribosome, where the genetic information encoded in the patE homolog gene is translated into a linear precursor peptide. nih.gov This precursor is larger than the final cyclic product and is composed of three key regions: an N-terminal leader sequence, one or more core peptide sequences that will become the final lissoclinamide, and a C-terminal recognition sequence. nih.govamazonaws.com The leader sequence is crucial for guiding the subsequent modifying enzymes to the core peptide. nih.gov While the specific precursor peptide sequence for this compound has not been definitively reported, it is understood to follow this general architecture, with the core peptide containing the precise sequence of amino acids that will be modified to form the final natural product.

Cleavage and Cyclization Mechanisms

Following the initial post-translational modifications, the precursor peptide undergoes a carefully orchestrated series of cleavage and cyclization events.

The N-terminal leader sequence is first removed by the PatA protease, exposing the N-terminus of the core peptide. mdpi.com Subsequently, the PatG enzyme recognizes and cleaves the C-terminal recognition sequence. nih.gov The true elegance of the PatG enzyme lies in its ability to then catalyze an intramolecular transamidation reaction, forming a stable peptide bond between the C-terminus and the N-terminus of the core peptide. nih.gov This macrocyclization step is a defining feature of cyanobactin biosynthesis and is essential for the structure and function of this compound.

Formation of Azole and Azoline Heterocycles

The formation of the characteristic five-membered heterocyclic rings, thiazoles and oxazoles, is a critical step in the biosynthesis of this compound. This transformation is catalyzed by the ATP-dependent heterocyclase, PatD. chemrxiv.org

The mechanism involves the recognition of the leader peptide by PatD, which then positions the cysteine, serine, and/or threonine residues of the core peptide within its active site. nih.gov The enzyme utilizes ATP to activate the carbonyl group of the peptide bond preceding the residue to be modified. nih.govacs.org This activation facilitates a nucleophilic attack by the sulfur atom of a cysteine or the oxygen atom of a serine or threonine on the activated carbonyl carbon. nih.gov This intramolecular cyclization, followed by dehydration, results in the formation of a thiazoline or oxazoline ring, respectively. nih.gov Following this, the FMN-dependent oxidase domain of PatG catalyzes the dehydrogenation of these azoline rings to the corresponding aromatic azoles. nih.gov

Advanced Modifications (e.g., Prenylation, Oxidation)

The maturation of the lissoclinamide scaffold involves several advanced enzymatic modifications that are crucial for its final structure and function. These modifications include the formation of heterocyclic rings and their subsequent oxidation.

Heterocyclization and Oxidation: A hallmark of the lissoclinamide family is the presence of thiazole (B1198619) and/or thiazoline rings, which are derived from cysteine residues in the precursor peptide. nih.gov The formation of a thiazoline ring is an early post-translational modification. Subsequently, this thiazoline ring can be further oxidized to a thiazole ring. This oxidation step is a key maturation process in the biosynthesis of many cyanobactins. The degree of oxidation, meaning the ratio of thiazoline to thiazole rings, can vary among different lissoclinamides and contributes to their structural diversity. nih.gov In the case of this compound, the precise oxidation state of its heterocyclic rings is a defining structural feature.

Prenylation: Prenylation is the attachment of hydrophobic prenyl groups to a molecule and is a known modification in some cyanobactin biosynthetic pathways. However, there is no direct evidence to suggest that this compound undergoes prenylation. The well-studied patellamide biosynthetic gene cluster, which is closely related to that of the lissoclinamides, contains a gene (patF) that is predicted to encode a prenyltransferase. However, this enzyme has been found to be non-functional, suggesting that prenylation is not a universal feature of this class of compounds.

The following table summarizes the key advanced modifications in the biosynthesis of lissoclinamides:

| Modification | Precursor Amino Acid | Resulting Structure | Enzymatic Step |

| Heterocyclization | Cysteine | Thiazoline ring | Catalyzed by a PatD-like enzyme |

| Oxidation | Thiazoline ring | Thiazole ring | Enzymatic oxidation |

Chemoenzymatic and Bioengineering Approaches to this compound Production

The complex structure of this compound presents challenges for traditional chemical synthesis. Consequently, researchers have turned to chemoenzymatic and bioengineering approaches to produce these molecules and their analogs. These strategies leverage the natural biosynthetic machinery in a controlled manner.

A significant breakthrough in this area was the successful heterologous expression of the entire patellamide biosynthetic gene cluster in the bacterium Escherichia coli. This demonstrated that the complete enzymatic cascade required to produce these complex cyclic peptides could be functionally transferred to and operated in a different organism. This provides a powerful proof-of-concept for the bioengineering of this compound production.

By manipulating the genes within the biosynthetic cluster, it is possible to create novel lissoclinamide analogs. For instance, modifying the precursor peptide gene can lead to the incorporation of different amino acids into the final cyclic structure. Furthermore, the enzymes themselves can be engineered to alter their substrate specificity or catalytic activity, expanding the range of possible modifications.

Chemoenzymatic approaches combine the strengths of both chemical synthesis and enzymatic catalysis. For example, a linear peptide precursor can be synthesized chemically and then subjected to specific enzymes from the lissoclinamide biosynthetic pathway to perform key cyclization or modification steps. This hybrid approach offers greater flexibility and control over the final product.

The table below outlines potential chemoenzymatic and bioengineering strategies for this compound production:

| Approach | Description | Potential Outcome |

| Heterologous Expression | Transferring the this compound biosynthetic gene cluster into a host organism like E. coli. | Sustainable production of this compound. |

| Precursor Engineering | Modifying the gene encoding the precursor peptide to include non-natural amino acids. | Generation of novel this compound analogs with potentially altered properties. |

| Enzyme Engineering | Altering the catalytic properties of biosynthetic enzymes (e.g., heterocyclases, oxidases). | Creation of lissoclinamides with different patterns of heterocyclization and oxidation. |

| Chemoenzymatic Synthesis | Chemical synthesis of a linear precursor followed by enzymatic cyclization and modification. | Controlled and flexible synthesis of this compound and its derivatives. |

Synthetic Strategies for Lissoclinamide 6 and Its Analogues

Total Synthesis Approaches for Lissoclinamide Series

Total synthesis of the lissoclinamide series involves the construction of the entire molecule from simpler precursors. Different strategies have been explored to achieve this, primarily categorized as convergent or linear approaches.

Convergent and Linear Synthesis Strategies

For example, in the synthesis of a heteroatom-interchanged lissoclinamide 5 analogue, a convergent approach was used where two building blocks containing thiazole (B1198619) rings were formed separately and then coupled to yield a linear peptide before cyclization uq.edu.auuq.edu.au.

Building Block Synthesis and Assembly

A key aspect of lissoclinamide synthesis involves the preparation of appropriately functionalized amino acid derivatives and peptide fragments that serve as building blocks. These building blocks often contain pre-formed heterocyclic rings or functional groups that can be converted into heterocycles during the synthesis.

The synthesis of thiazole- and oxazole-containing amino acids or peptides is crucial. Methods have been developed for the elaboration of enantiomerically pure amino acid substituted thiazoles and the synthesis of oxazole (B20620) building blocks rsc.orgthieme-connect.com. For instance, orthogonally protected thiazole diamino acids have been synthesized as building blocks uq.edu.au. The assembly of these building blocks typically involves standard peptide coupling reactions to form the linear or partially assembled peptide chain before macrocyclization.

Key Methodologies for Heterocycle Formation

The formation of the characteristic thiazole, thiazoline (B8809763), oxazole, and oxazoline (B21484) rings within the lissoclinamide structure is a critical set of transformations in their total synthesis. Various methodologies have been developed for these cyclodehydration and oxidation reactions.

Thiazole and Thiazoline Ring Construction

Thiazole and thiazoline rings can be formed through the cyclization of cysteine or cysteine-derived residues within the peptide chain. Thiazolines are often formed first via cyclodehydration of β-hydroxy thioamides, followed by oxidation to yield the aromatic thiazole ring acs.orgresearchgate.net.

Methods for thiazole synthesis include variations of the Hantzsch thiazole synthesis and the Cook-Heilbron synthesis uq.edu.aunih.govfigshare.com. The reaction of thiourea (B124793) products with α-halo ketones has been used to form thiazoles in high yields acs.org. Microwave-assisted methods have also been developed for the rapid synthesis of thiazoles from thioamides and ethyl bromopyruvate figshare.com.

Thiazoline formation from cysteine amides using reagents like Ph(_3)PO/Tf(_2)O has been reported mdpi.com. Overcoming the configurational lability of enantiopure amino acid substituted thiazolines is a significant challenge in synthesis rsc.orgacs.org.

Oxazole and Oxazoline Ring Formation

Oxazole and oxazoline rings are typically derived from serine or threonine residues through similar cyclodehydration and oxidation processes researchgate.netnih.gov. Oxazolines are formed via the cyclodehydration of β-hydroxy amides acs.orgcapes.gov.br. Oxidation of oxazolines leads to the formation of aromatic oxazole rings nih.gov.

Various methods exist for constructing oxazole rings, including 1,3-dipolar cycloaddition of alkenes and alkynes with nitrile oxides, and reactions of three-carbon components with hydroxylamine (B1172632) hydrochloride beilstein-journals.org. Cyclodehydration of β-hydroxy amides using reagents like DAST and Deoxo-Fluor has been shown to efficiently form oxazolines organic-chemistry.org. Molybdenum oxides have also been reported as effective catalysts for the dehydrative cyclization of N-acylserines and N-acylthreonines to oxazolines capes.gov.br.

Stereocontrolled Cyclodehydration Reactions

Achieving stereocontrol during the cyclodehydration reactions that form the oxazoline and thiazoline rings is paramount for synthesizing the correct natural product stereoisomer. The stereochemistry of the β-carbon in the serine, threonine, or cysteine residue dictates the stereochemistry of the resulting oxazoline or thiazoline ring.

The Burgess reagent has been established as a versatile and stereochemically reliable method for the cyclodehydration of β-hydroxy amides and thioamides to prepare complex oxazolines and thiazolines acs.orgfigshare.com. This method has been successfully applied in the total synthesis of lissoclinamide 7 acs.orgfigshare.comacs.org.

Another strategy to overcome the lability of thiazolines involves a "one-pot" double cyclodehydration sequence from an appropriate thioamide/amide cyclopeptide precursor, allowing for the simultaneous formation of both oxazoline and thiazoline rings in a stereocontrolled manner rsc.orgresearchgate.net.

The oxazoline to thiazoline conversion via thiolysis of oxazolines offers a novel strategy for preparing natural products and analogues, which can provide information on structure-activity relationships acs.org.

Semi-Synthetic and Analog-Oriented Synthesis

Semi-synthetic approaches and the synthesis of analogues are crucial for exploring the structure-activity relationships of natural products like Lissoclinamide 6 and for developing compounds with improved properties. These strategies often involve modifying a naturally occurring precursor or synthesizing simplified versions of the molecule.

Introduction of Non-Natural Amino Acids

The incorporation of non-natural amino acids into peptide sequences is a common strategy in analog synthesis to alter properties such as proteolytic stability, lipophilicity, and binding affinity nih.govqyaobio.com. Non-natural amino acids can be introduced during the solid-phase or solution-phase synthesis of the linear peptide precursor. Techniques for synthesizing a variety of unnatural amino acids have been developed, including methods involving alkylation, cross-coupling reactions, and enzymatic approaches qyaobio.comchemrxiv.org. The specific non-natural amino acids introduced into lissoclinamide analogues would depend on the desired modifications to the molecule's structure and properties. For example, increasing hydrophobicity through the introduction of specific non-natural amino acids has been explored in other peptide systems to enhance cytotoxic effects nih.gov.

Modification of Macrocyclic Backbone

Modifications to the macrocyclic backbone of this compound can involve altering the ring size, introducing different linkers, or changing the configuration of existing residues. Strategies for macrocycle formation in peptide synthesis include lactamization (amide bond formation), esterification (lactone formation), and the use of various coupling reactions researchgate.netnih.gov. The lissoclinamides contain a macrocyclic ring that includes peptide bonds, as well as thiazole and/or thiazoline rings derived from modified amino acids psu.edu.

Modifications to the macrocyclic backbone could involve:

Alteration of ring size: This would require synthesizing linear precursors of different lengths or with different arrangements of amino acids and heterocycles before cyclization.

Introduction of different heterocycles: While lissoclinamides naturally contain thiazoles and thiazolines, analogues could explore the incorporation of other heterocycles to study their impact on conformation and activity.

Research into related cyclic peptides, such as the patellamides, has explored building block-based approaches for synthesizing analogues with modified heterocycles rsc.org. Similarly, strategies involving oxazoline-thiazoline interconversion have been employed to overcome the lability of thiazoline segments during the synthesis of lissoclinamide 7 acs.orgfigshare.com.

Development of Efficient and Scalable Synthetic Routes

Developing efficient and scalable synthetic routes for complex natural products like this compound is essential for enabling comprehensive biological evaluation and potential therapeutic development. Efficient routes minimize the number of steps, maximize yields, and utilize readily available or easily synthesized starting materials. Scalability refers to the ability to reproduce the synthesis on a larger scale.

Challenges in developing efficient and scalable routes for lissoclinamides include:

Stereochemical control: Ensuring the correct stereochemistry at multiple chiral centers throughout the synthesis is critical and can require specialized reagents and conditions psu.edu.

Formation of heterocycles: The formation of thiazole and thiazoline rings often involves specific cyclodehydration reactions that need to be optimized for efficiency and yield psu.edu.

Macrocyclization: The cyclization step to form the macrocyclic ring can be challenging, often requiring high dilution or specific coupling reagents to favor intramolecular reaction over polymerization nih.gov.

Strategies employed in the synthesis of related cyclic peptides that could be relevant to developing efficient routes for this compound include:

Convergent synthesis: This approach involves synthesizing several key fragments separately and then coupling them in a final series of steps, which can be more efficient than a linear synthesis for complex molecules uq.edu.au.

Solid-phase peptide synthesis (SPPS): SPPS can facilitate the synthesis of linear peptide precursors, although challenges remain in adapting it for peptides containing highly modified or non-proteinogenic residues and in performing the subsequent cyclization and cleavage steps google.com.

Optimized coupling reactions: Identifying and optimizing peptide coupling reagents and conditions that minimize epimerization and maximize cyclization yields is crucial nih.gov.

Development of novel methodologies: Research continues into developing new synthetic methodologies for the formation of peptide bonds, heterocycles, and macrocycles that are more efficient and suitable for large-scale synthesis rsc.orgpsu.edu.

Investigation of Biological Activities and Mechanisms of Action of Lissoclinamide 6

In Vitro Cytotoxic Effects on Cell Lines

Studies have evaluated the cytotoxic potential of Lissoclinamide 6 against different types of leukemia and human tumor cell lines. nih.govescholarship.orgnih.gov

Activity against Murine Leukemia Cell Lines

While some cyanobactins, such as ulithiacyclamide (B1205845) and patellamides A-C, have been tested against murine leukemia cell lines like L1210, specific detailed data for this compound against murine leukemia cell lines is less prominent in the provided search results compared to other cell types. nih.gov However, related compounds like patellamide A showed mild cytotoxicity against L1210 murine leukemia cells with an IC50 of 3.9 µg/mL. nih.gov

Activity against Lymphocytic Leukemia Cell Lines

This compound has shown slight cytotoxicity against PS lymphocytic leukemia cells. nih.govmdpi.com The ED50 value reported for this compound against PS lymphocytic leukemia cells is 6.9 µg/mL. nih.govmdpi.com This places its activity in a similar range to other lissoclinamides and patellamide D tested against the same cell line. nih.govmdpi.com

| Compound | Cell Line | Activity Metric | Value (µg/mL) |

| Lissoclinamide 4 | PS lymphocytic leukemia | ED50 | 10 |

| Lissoclinamide 5 | PS lymphocytic leukemia | ED50 | 12 |

| This compound | PS lymphocytic leukemia | ED50 | 6.9 |

| Patellamide D | PS lymphocytic leukemia | ED50 | 11 |

Activity against Human Tumor Cell Lines

Lissoclinamides, including this compound, have been investigated for their cytotoxicity against human tumor cell lines. escholarship.orgnih.govgoogle.com Studies have tested these compounds against cell lines such as human fibroblast (MRC5CV1) and bladder carcinoma (T24) cells. escholarship.orgnih.govgoogle.comgoogle.com While Lissoclinamide 7 has been noted as particularly potent against MRC5CV1 and T24 cell lines, rivaling didemnin (B1252692) B in vitro cytotoxicity, specific detailed IC50 values for this compound against a broad panel of human tumor cell lines are not extensively detailed in the provided snippets. escholarship.orgnih.govgoogle.commdpi.com However, the family of lissoclinamides generally exhibits cytotoxic effects against certain cancer cell lines. ontosight.ai

Structure-Activity Relationships (SAR) of this compound

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of this compound relates to its biological activities. mdpi.commdpi-res.com These studies help identify which structural features are essential for its effects. mdpi-res.com

Impact of Thiazole (B1198619)/Thiazoline (B8809763) and Oxazole (B20620)/Oxazoline (B21484) Moieties on Activity

The presence and oxidation state of thiazole and oxazole rings significantly influence the biological activity of lissoclinamides and related cyclic peptides. Studies comparing lissoclinamides with differing degrees of unsaturation in these heterocycles have provided insights into their impact. For instance, a comparison between lissoclinamide 4 (containing a thiazoline) and lissoclinamide 5 (containing a thiazole) showed marked differences in cytotoxicity, suggesting that the thiazoline ring may contribute more significantly to cytotoxic activity than the thiazole ring in some cases. uq.edu.auresearchgate.net Similarly, studies on other azole-based cyclic peptides have indicated that compounds with two thiazole rings might possess stronger cytotoxic activity than those with one thiazole and one oxazole ring. nih.govmdpi.com The oxidation of thiazoline/oxazoline to the aromatic thiazole/oxazole is known to alter the function of the parent macrocycles, with a striking demonstration being the significant increase in cytotoxicity observed between lissoclinamides 4 and 5, which differ in the thiazoline versus thiazole moiety. researchgate.net

Role of Amino Acid Residues and Their Stereochemistry

The specific amino acid residues incorporated into the cyclic peptide structure and their stereochemistry play a vital role in determining the biological activity of lissoclinamides. Lissoclinamides are cyclic heptapeptides containing residues such as proline, valine, and phenylalanine, in addition to the modified amino acids forming the thiazole/thiazoline and oxazole/oxazoline rings. nih.gov Even slight changes in the stereochemistry of amino acid residues can lead to marked differences in cytotoxicity. uq.edu.aunih.gov For example, lissoclinamide 4 and lissoclinamide 8 have identical connectivity but differ in the stereochemistry at the valine and phenylalanine moieties, resulting in differences in cytotoxicity. uq.edu.au The analogue of lissoclinamide 7 with L-Val showed higher cytotoxicity compared to lissoclinamide 7 itself, further demonstrating the relationship between stereochemistry and biological activity. uq.edu.au

Elucidation of Molecular Mechanisms

Understanding the molecular mechanisms by which this compound exerts its biological effects is an ongoing area of research. This involves identifying the specific cellular targets and the nature of the interactions between the compound and these targets. ontosight.ainih.gov

Cellular Target Identification Methodologies (e.g., Chemical Proteomics, DARTS)

Identifying the specific cellular targets of natural products like this compound can be challenging. Methodologies such as chemical proteomics and DARTS (Drug Affinity Responsive Target Stability) are employed to investigate the binding partners of small molecules within a cellular context. nih.gov Chemical proteomics often involves immobilizing the small molecule on a solid support to affinity purify interacting proteins, although this requires careful consideration of how the chemical modification might affect the molecule's biological activity. nih.gov DARTS is another technique used to identify protein targets based on the principle that ligand binding can alter a protein's susceptibility to protease digestion. nih.gov While these methods have shown utility in target identification for various small molecules, their application to this compound would be part of ongoing research efforts to pinpoint its specific cellular binders. nih.gov Transcriptome profiling has also been used to infer mechanisms of action by analyzing changes in gene expression in response to compound treatment. nih.gov

Investigations of Protein Binding and Enzyme Modulation

Lissoclinamides, as cyclic peptides, have the potential to interact with and modulate the activity of proteins and enzymes. rsc.orgmdpi.com The cytotoxic effects observed for lissoclinamides suggest interactions with cellular machinery involved in cell growth and division. While specific protein or enzyme targets for this compound are still under investigation, related cyclic peptides from marine sources have been shown to modulate enzyme activity, such as protein kinase C (PKC) activation by bistratenes. google.com The ability of cyclic peptides to bind to proteins can be influenced by their conformational flexibility and the presence of specific functional groups. rsc.orgmdpi.com

Metal Ion Binding Properties and Biological Implications

Azole-based cyclic peptides, including lissoclinamides, are known to have a high propensity to chelate metal ions. nih.govresearchgate.net This metal binding ability is considered to contribute to their biological activities. uq.edu.aunih.govnih.gov The nitrogen atoms of the thiazole rings are reported to participate in metal chelation. uq.edu.au Studies on related lissoclinamides have demonstrated selectivity for certain metal ions, such as Cu²⁺. researchgate.net The concentration of copper in marine ascidians is notably high, suggesting a potential biological role for metal-binding compounds like lissoclinamides in the ascidian-Prochloron symbiosis. researchgate.net While the exact role of metal binding in the biological mode of action of lissoclinamides is still being clarified, it is hypothesized to be involved in their activity. uq.edu.aunih.gov Computational studies on mimics of lissoclinamide 5 have suggested that copper(II) ions can be bound through the nitrogen donors of the thiazoles and a deprotonated amide. researchgate.net

Proposed Intracellular Pathways Affected by this compound

This compound is a cyclic peptide belonging to the cyanobactin family, primarily isolated from marine organisms like ascidians, which harbor symbiotic cyanobacteria believed to be the true producers of these compounds mdpi.comnih.govresearchgate.net. Research into the biological activities of this compound and related lissoclinamides has revealed cytotoxic effects against certain cancer cell lines mdpi.comontosight.ai. While the precise intracellular pathways affected by this compound are still under investigation, studies on related cyclic peptides from marine sources provide insights into potential mechanisms.

Cyanobactins, including lissoclinamides, are characterized by the presence of heterocyclized amino acids, such as thiazoles and oxazoles, which are formed through post-translational modifications of precursor peptides nih.govresearchgate.netnih.gov. The oxidation state of these heterocycles, specifically the conversion of thiazoline to thiazole, can significantly influence the bioactivity, including cytotoxicity researchgate.net.

Studies on related cyclic peptides, such as patellamides and bistratamides, which also contain thiazole and oxazole rings, suggest that their cytotoxic activities may be linked to their ability to bind metal ions, particularly Cu(II) and Zn(II) nih.govuq.edu.aunih.gov. This metal chelation property is proposed to occur via the nitrogen atom of the thiazole ring and the tandem thiazole/oxazole or thiazoline/oxazoline moieties nih.govuq.edu.aunih.gov. The binding of metal ions could potentially interfere with intracellular processes that rely on these metal cofactors.

Another proposed mechanism of action for some marine anticancer peptides is the induction of apoptosis mdpi.com. Apoptosis can be triggered through various intracellular pathways, including the intrinsic mitochondrial pathway and the extrinsic death receptor pathway mdpi.com. While direct evidence for this compound specifically targeting these pathways is limited in the provided search results, the observed cytotoxicity suggests potential interference with cell survival mechanisms.

Furthermore, some marine peptides are known to affect the tubulin-microtubule equilibrium, which is crucial for cell division and intracellular transport mdpi.com. While this mechanism has not been directly attributed to this compound in the search results, it represents another potential intracellular target for cytotoxic marine natural products.

Preliminary data indicates that lissoclinamides 4–6 display slight cytotoxicity against PS lymphocytic leukemia cells mdpi.comnih.gov. The ED₅₀ values reported are 10 µg/mL for lissoclinamide 4, 12 µg/mL for lissoclinamide 5, and 6.9 µg/mL for this compound mdpi.comnih.gov. This suggests that this compound exhibits slightly higher cytotoxicity compared to lissoclinamides 4 and 5 in this specific cell line mdpi.comnih.gov.

The intriguing structures and cytotoxic activities of cyanobactins have led to the hypothesis that the oxazoline function plays an essential role in cytotoxicity mdpi.com.

Further detailed research, including targeted studies on the interaction of this compound with specific intracellular proteins and pathways, is necessary to fully elucidate its mechanism of action. The structural features of this compound, particularly its heterocycles, suggest potential interactions with metal ions or other cellular components, which could underlie its observed biological activities.

Future Directions and Research Perspectives

Advanced Biosynthetic Pathway Engineering for Diversification and Production

The biosynthesis of related cyclic peptides, such as patellamides, which are also found in Lissoclinum patella and produced by its symbiont Prochloron, is known to follow a ribosomal peptide synthesis and post-translational modification (RiPP) pathway. The genetic blueprint for these molecules is encoded in a precursor peptide, which is then extensively modified by a suite of enzymes including cyclodehydratases, dehydrogenases, and proteases to form the final macrocyclic structure.

Future research should focus on identifying and characterizing the specific biosynthetic gene cluster responsible for Lissoclinamide 6 production. Once identified, pathway engineering could offer a powerful strategy for both enhancing production yields and generating novel analogues. Key research avenues include:

Heterologous Expression: Expressing the this compound biosynthetic gene cluster in a more tractable host organism, such as E. coli, could overcome the supply limitations associated with isolation from natural sources.

Enzyme Engineering: The enzymes within the pathway, particularly the heterocyclase (e.g., PatD homologues) and oxidase (e.g., PatG homologues), are known to have a degree of substrate promiscuity. Site-directed mutagenesis or directed evolution of these enzymes could allow for the incorporation of non-proteinogenic amino acids or the generation of different heterocyclic rings, leading to a library of novel this compound derivatives.

Precursor Peptide Mutagenesis: Altering the sequence of the precursor peptide gene (patE homologue) is a direct method to introduce new amino acid building blocks into the cyclic peptide backbone, creating structural diversity for structure-activity relationship (SAR) studies.

Development of Novel Synthetic Methodologies for Complex Analogues

The chemical synthesis of lissoclinamides is a complex challenge due to the presence of multiple chiral centers and the difficulty in constructing the sensitive thiazoline (B8809763) and oxazoline (B21484) rings without epimerization. Total synthesis is crucial not only for confirming the structure of the natural product but also for providing access to analogues that are inaccessible through biosynthesis.

Future synthetic efforts should aim to develop more efficient and stereocontrolled routes to this compound and its analogues. Promising areas of research include:

Solid-Phase Peptide Synthesis (SPPS): Advancing SPPS techniques can facilitate the rapid assembly of the linear peptide precursor. Developing new linkers and orthogonal protection strategies will be essential for efficiently handling the complex amino acid residues.

Biocompatible Cyclization Methods: Recent advances in biocompatible macrocyclization reactions, such as those involving N-terminal cysteine and C-terminal nitrile reactions, could provide milder and more efficient pathways to form the macrocycle under physiological conditions.

Late-Stage C-H Functionalization: Methods like palladium-catalyzed C-H olefination offer the potential for late-stage modification of the peptide backbone, allowing for the diversification of a common macrocyclic core. This approach would enable the rapid generation of analogues for biological screening.

Flow Chemistry: The application of flow chemistry could improve the synthesis of thiazole-containing building blocks, offering better control over reaction conditions, reducing reaction times, and improving yields and safety.

Comprehensive Characterization of Biological Targets and Signaling Pathways

The lissoclinamide family is primarily known for its potent cytotoxic activity against various tumor cell lines. However, for most members, including this compound, the precise molecular targets and mechanisms of action remain poorly understood. Elucidating these pathways is a critical step toward developing these compounds as potential therapeutic leads.

Future research should employ a multi-pronged approach to identify the biological targets of this compound:

Affinity-Based Proteomics: Synthesizing this compound analogues functionalized with a reactive group or a reporter tag (e.g., biotin) would enable affinity chromatography or chemical proteomics experiments to pull down and identify direct binding partners from cell lysates.

Genetic and Genomic Screening: Using techniques such as CRISPR-Cas9 screening or transcriptome analysis (RNA-seq) in cells treated with this compound can help identify genes and pathways that are essential for its cytotoxic activity or are significantly perturbed upon treatment.

Cellular Imaging: High-resolution microscopy using fluorescently labeled this compound analogues could reveal its subcellular localization, providing clues about its site of action (e.g., mitochondria, nucleus, or specific membrane compartments).

Mechanism of Action Studies: Investigating downstream cellular effects, such as the induction of apoptosis, cell cycle arrest, or inhibition of DNA biosynthesis, will help to build a comprehensive picture of the signaling cascades triggered by the compound.

Exploration of New Biological Activities beyond Cytotoxicity

While cytotoxicity is a hallmark of the lissoclinamide family, the unique structural features of these cyclic peptides suggest they may possess a broader range of biological activities. Over-reliance on cytotoxicity assays may obscure other potentially valuable therapeutic properties.

Future research should screen this compound and its synthetic analogues against a diverse array of biological targets to uncover new activities:

Antimicrobial and Antiviral Assays: Marine cyclic peptides are a rich source of antimicrobial agents. This compound should be tested against panels of pathogenic bacteria (including multidrug-resistant strains), fungi, and viruses.

Enzyme Inhibition: The rigid, conformationally constrained structure of cyclic peptides makes them ideal scaffolds for designing potent and selective enzyme inhibitors. Screening against key enzyme families, such as proteases or kinases, could reveal novel therapeutic applications.

Metal Chelation and Catalysis: Many ascidian cyclic peptides, including the related patellamides, are known to bind metal ions, particularly Cu(II). This interaction can be crucial to their biological function. Investigating the metal-binding properties of this compound could uncover roles in metal sequestration or transport. Furthermore, the resulting metal complexes themselves may possess unique catalytic or biological activities distinct from the metal-free peptide.

Collaborative Research Initiatives in Marine Chemical Biology

The journey of a marine natural product from discovery to potential clinical application is inherently interdisciplinary. Progress in understanding and harnessing the potential of this compound will be significantly accelerated through collaborative efforts.

Establishing collaborative networks is a crucial future direction. Such initiatives should bring together:

Marine Ecologists and Biologists: To study the ascidian-symbiont relationship, understand the ecological role of lissoclinamides, and ensure sustainable sourcing or culture of the producing organisms.

Natural Product Chemists: For the isolation, structure elucidation, and synthesis of this compound and its analogues.

Microbiologists and Molecular Biologists: To investigate the biosynthetic pathways, perform genetic engineering, and develop heterologous production systems.

Pharmacologists and Cell Biologists: To conduct comprehensive biological activity screening, identify molecular targets, and elucidate mechanisms of action.

By fostering these collaborations, the scientific community can more effectively navigate the complexities of marine drug discovery and fully explore the therapeutic promise of complex molecules like this compound.

Research Data Tables

Table 1: Comparative Cytotoxicity of Lissoclinamide Family Members

To provide a context for future biological evaluation of this compound, the following table summarizes the reported cytotoxic activities of other known lissoclinamides against various cell lines.

| Compound | Cell Line | Activity Metric | Value | Reference |

| Lissoclinamide 4 | Human Bladder Carcinoma (T24) | IC50 | 1.8 µg/mL | |

| Lissoclinamide 4 | Human Fibroblasts (CRL 1508) | IC50 | 0.9 µg/mL | |

| Lissoclinamide 5 | Human Bladder Carcinoma (T24) | IC50 | 0.2 µg/mL | |

| Lissoclinamide 5 | Human Fibroblasts (CRL 1508) | IC50 | 0.1 µg/mL | |

| Lissoclinamide 7 | Human Bladder Carcinoma (T24) | IC50 | 0.01 µg/mL | |

| Lissoclinamide 7 | Human Fibroblasts (CRL 1508) | IC50 | 0.005 µg/mL | |

| Lissoclinamide 8 | Human Bladder Carcinoma (T24) | IC50 | >10 µg/mL | |

| Lissoclinamide 8 | Human Fibroblasts (CRL 1508) | IC50 | >10 µg/mL |

IC50: The concentration of a drug that gives half-maximal inhibitory response.

Q & A

Q. What spectroscopic techniques are optimal for elucidating the structure of Lissoclinamide 6?

To confirm the cyclic peptide structure, use a combination of high-resolution mass spectrometry (HRMS) for molecular formula determination and advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) for stereochemical analysis. X-ray crystallography is recommended for absolute configuration verification when crystallizable samples are available . For marine-derived samples, ensure purity via HPLC-PDA/ELSD to avoid mischaracterization from co-isolated metabolites .

Q. What challenges arise in isolating this compound from marine tunicates?

Key challenges include low natural abundance, instability under acidic/basic conditions, and interference from structurally similar compounds (e.g., Lissoclinamide 4/5). Counter these by employing gentle extraction protocols (cold methanol/water mixtures), followed by sequential chromatography (size exclusion → reversed-phase HPLC) with MS-guided fractionation .

Q. How should researchers design bioactivity assays for this compound?

Prioritize target-specific assays (e.g., cytotoxicity against HCT-116 cells, antimicrobial activity via microdilution) with strict controls for false positives. Include reference compounds (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines or microbial strains to assess selectivity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biosynthetic pathways of this compound?

Discrepancies often stem from symbiotic vs. host-derived biosynthesis hypotheses. Use metagenomic sequencing of the tunicate microbiome (e.g., Prochloron didemni) to identify biosynthetic gene clusters. Heterologous expression in E. coli can confirm enzymatic activity, as demonstrated for related patellamides .

Q. How can total synthesis address supply limitations for functional studies of this compound?

Develop a modular solid-phase peptide synthesis (SPPS) approach with strategic protecting groups (e.g., Fmoc for amine protection) and native chemical ligation for cyclization. Optimize reaction conditions (e.g., solvent polarity, temperature) to preserve stereochemistry, referencing successful syntheses of Lissoclinamide 4/5 .

Q. What computational methods predict structure-activity relationships (SAR) for this compound analogs?

Apply molecular docking (e.g., AutoDock Vina) to map interactions with biological targets (e.g., proteases) and molecular dynamics simulations (AMBER/GROMACS) to assess conformational stability. Validate predictions with synthetic analogs and in vitro assays to refine SAR models .

Q. How do researchers mitigate batch-to-batch variability in this compound samples?

Implement rigorous quality control: (1) quantitative NMR (qNMR) using internal standards (e.g., TMSP), (2) LC-MS purity assessment (>95%), and (3) biological standardization (IC50 consistency within ±10%). Document environmental factors (e.g., tunicate collection season, symbiont density) that influence compound yield .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing dose-response data in this compound studies?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50/EC50 values. Apply ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to enhance reproducibility .

Q. How should researchers address conflicting bioactivity results across studies?

Conduct a systematic review using PRISMA guidelines to identify methodological variations (e.g., assay protocols, sample purity). Perform meta-analysis with subgroup stratification (e.g., cell type, concentration range) to isolate confounding factors .

Q. What ethical guidelines govern ecological sampling of this compound-producing tunicates?

Adhere to the Nagoya Protocol for biodiversity access and benefit-sharing. Minimize environmental impact through non-destructive sampling (e.g., partial tissue collection) and obtain permits from relevant maritime authorities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.